molecular formula C5H4ClFN2 B15057206 3-Chloro-4-fluoropyridin-2-amine

3-Chloro-4-fluoropyridin-2-amine

Cat. No.: B15057206
M. Wt: 146.55 g/mol
InChI Key: HPJSYKLDUQRMFG-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoropyridin-2-amine (CAS: 1393570-09-6) is a halogenated pyridine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. The compound’s structure features a pyridine ring substituted with chlorine at position 3, fluorine at position 4, and an amine group at position 2 (Figure 1). Its storage requires protection from light under an inert atmosphere at 2–8°C to maintain stability . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (121.1 Ų) and [M+Na]⁺ (134.6 Ų), suggest a compact molecular geometry conducive to interactions in biological systems .

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

3-chloro-4-fluoropyridin-2-amine

InChI

InChI=1S/C5H4ClFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)

InChI Key

HPJSYKLDUQRMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate at elevated temperatures . Another method involves the use of 4-fluoropyridine-2-amide, which is treated with sodium hypochlorite solution and subsequently extracted with dichloromethane to yield the desired product .

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoropyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon (Pd/C) are commonly used.

    Oxidation: Oxidizing agents like sodium hypochlorite can be employed.

    Reduction: Reducing agents such as ammonium formate are used in the presence of catalysts like Pd/C.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-fluoropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-Chloro-4-fluoropyridin-2-amine are critically influenced by halogen positioning and substitution. Below is a detailed comparison with analogous compounds:

Positional Isomers
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Predicted CCS [M+H]⁺ (Ų) Key Differences
This compound C₅H₄ClFN₂ Cl (C3), F (C4), NH₂ (C2) 146.55 121.1 Reference compound
5-Chloro-4-fluoropyridin-2-amine C₅H₄ClFN₂ Cl (C5), F (C4), NH₂ (C2) 146.55 N/A Altered halogen position reduces steric hindrance at C3, potentially enhancing reactivity at C5 .
3-Chloro-2-fluoropyridin-4-amine C₅H₄ClFN₂ Cl (C3), F (C2), NH₂ (C4) 146.55 122.4 ([M-H]⁻) Fluorine at C2 increases electronegativity near NH₂, altering hydrogen-bonding capacity .

Key Findings :

  • Positional isomers exhibit identical molecular weights but distinct electronic and steric profiles. For example, relocating chlorine to C5 (5-Chloro-4-fluoropyridin-2-amine ) may enhance nucleophilic substitution at C5 due to reduced steric bulk .
  • 3-Chloro-2-fluoropyridin-4-amine shows a higher CCS value for [M-H]⁻ (122.4 Ų vs. 121.1 Ų in the reference compound), suggesting a slightly expanded conformation influenced by fluorine’s electronegativity .
Halogen-Substituted Analogues
Compound Name Molecular Formula Halogen (Position) Molecular Weight (g/mol) Hazard Profile
This compound C₅H₄ClFN₂ Cl (C3), F (C4) 146.55 H302-H312-H332
3-Chloro-4-iodopyridin-2-amine C₅H₄ClIN₂ Cl (C3), I (C4) 293.46 Xi
4-Fluoropyridin-2-amine C₅H₅FN₂ F (C4) 128.11 N/A

Key Findings :

  • Replacing fluorine with iodine (3-Chloro-4-iodopyridin-2-amine ) increases molecular weight by ~100% (293.46 vs. 146.55 g/mol), significantly altering solubility and pharmacokinetics. Iodine’s larger atomic radius may hinder membrane permeability .
  • 4-Fluoropyridin-2-amine lacks chlorine, reducing steric bulk and electrophilic reactivity. This simplification may enhance metabolic stability but reduce target affinity .

Key Findings :

  • The iodo derivative’s higher boiling point (308.9°C ) and density (2.139 g/cm³ ) reflect stronger van der Waals forces due to iodine’s polarizability .
  • Safety data gaps exist for many analogues, underscoring the need for further toxicological studies.

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